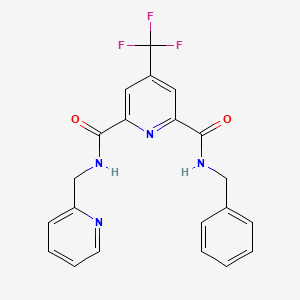

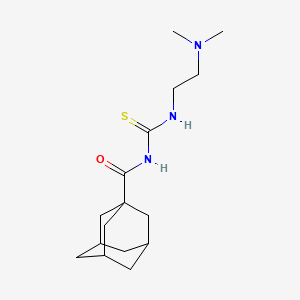

![molecular formula C8H6N3NaO3 B2386396 Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 2155855-19-7](/img/structure/B2386396.png)

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The structure of 1H- and 2H-pyrazolo[3,4-b]pyridines and diversity centers present on them have been studied . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity . This strategy involves a sequential opening/closing cascade reaction .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications . They have been found to have significant biological activity, which makes them of interest in the development of new therapeutic agents .

Synthesis of Indole Derivatives

Indole derivatives are important types of molecules in natural products and drugs . The structure of 1H-Pyrazolo[3,4-b]pyridines is similar to that of indoles, making them useful in the synthesis of indole derivatives .

Antimicrobial Potential

Some derivatives of 1H-Pyrazolo[3,4-b]pyridines have shown good antimicrobial potential . This makes them of interest in the development of new antimicrobial agents .

Synthesis of Fused Pyrazolo Compounds

1H-Pyrazolo[3,4-b]pyridines can be used in the synthesis of fused pyrazolo compounds . These compounds have a wide range of applications in various fields of chemistry .

Synthesis of Azapentalenes

1H-Pyrazolo[3,4-b]pyridines can be used in the synthesis of azapentalenes . Azapentalenes are a type of heterocyclic compound that have various applications in organic chemistry .

Development of Therapeutic Agents

Due to their biological activity, 1H-Pyrazolo[3,4-b]pyridines are of interest in the development of therapeutic agents for the treatment of various disorders .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been studied for their interactions with various targets . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors .

Mode of Action

It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family have shown a broad spectrum of biological activities . For instance, some derivatives have demonstrated cytotoxic activities against various cell lines

Eigenschaften

IUPAC Name |

sodium;6-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3.Na/c1-3-2-4(8(13)14)5-6(9-3)10-11-7(5)12;/h2H,1H3,(H,13,14)(H2,9,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCVBLGCPFSKEL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)NNC2=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N3NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

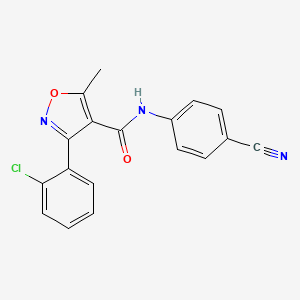

![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B2386321.png)

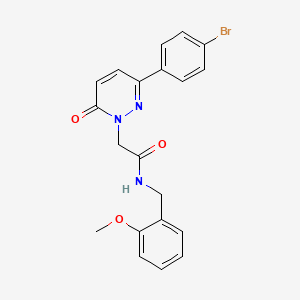

![1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2386328.png)

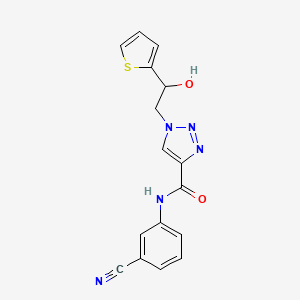

![(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2386331.png)

![2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386332.png)